molecular formula C9H7N3O4 B2398081 6-Methyl-7-nitroquinoxaline-2,3-diol CAS No. 121830-24-8

6-Methyl-7-nitroquinoxaline-2,3-diol

Número de catálogo: B2398081
Número CAS: 121830-24-8
Peso molecular: 221.172
Clave InChI: VREQQHQFADBYHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyl-7-nitroquinoxaline-2,3-diol is a synthetic compound belonging to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. This compound is widely used in scientific research due to its unique properties and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-nitroquinoxaline-2,3-diol typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by nitration and methylation reactions . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often incorporating green chemistry principles to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

6-Methyl-7-nitroquinoxaline-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can have different biological and chemical properties .

Aplicaciones Científicas De Investigación

6-Methyl-7-nitroquinoxaline-2,3-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other quinoxaline derivatives with potential pharmaceutical applications.

    Biology: Employed in studies of ionotropic glutamate receptors, particularly the AMPA receptor subtype, to understand their role in synaptic transmission and neurodegenerative diseases.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as epilepsy, Alzheimer’s disease, and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 6-Methyl-7-nitroquinoxaline-2,3-diol involves its interaction with the AMPA receptor subtype of the ionotropic glutamate receptor. By binding to this receptor, the compound inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and reducing neuronal excitability. This mechanism is particularly relevant in the context of neurological disorders where excessive excitatory neurotransmission is implicated.

Comparación Con Compuestos Similares

Similar Compounds

    6-Cyano-7-nitroquinoxaline-2,3-dione: Another quinoxaline derivative that acts as an antagonist of the non-NMDA glutamate receptor.

    6,7-Dichloroquinoxaline-2,3-dione: A competitive antagonist specific to strychnine-insensitive glycine binding sites on the NMDA receptor complex.

Uniqueness

6-Methyl-7-nitroquinoxaline-2,3-diol is unique due to its selective antagonism of the AMPA receptor subtype, which distinguishes it from other quinoxaline derivatives that may target different receptor subtypes or have broader activity profiles. This specificity makes it a valuable tool in research focused on understanding the role of AMPA receptors in various physiological and pathological processes.

Propiedades

IUPAC Name

6-methyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-4-2-5-6(3-7(4)12(15)16)11-9(14)8(13)10-5/h2-3H,1H3,(H,10,13)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREQQHQFADBYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.